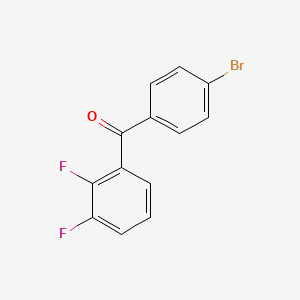

(4-Bromophenyl)-(2,3-difluorophenyl)methanone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromophenyl)-(2,3-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrF2O/c14-9-6-4-8(5-7-9)13(17)10-2-1-3-11(15)12(10)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXODCOVOBZUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 4 Bromophenyl 2,3 Difluorophenyl Methanone

Reactivity Profiles of the Ketone Moiety in (4-Bromophenyl)-(2,3-difluorophenyl)methanone

The ketone functional group is a cornerstone of the molecule's reactivity, participating in a variety of transformations.

Carbonyl Group Transformations (e.g., Reductions, Nucleophilic Additions)

The carbonyl group of (4-Bromophenyl)-(2,3-difluorophenyl)methanone is susceptible to nucleophilic attack. This reactivity allows for transformations such as reductions and nucleophilic additions. For instance, reduction of the ketone can yield the corresponding secondary alcohol, (4-bromophenyl)(2,3-difluorophenyl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride in an alcoholic solvent.

Furthermore, the carbonyl carbon is electrophilic and can be attacked by a range of nucleophiles. Grignard reagents or organolithium compounds can add to the carbonyl group, leading to the formation of tertiary alcohols after an aqueous workup. These reactions are fundamental in constructing more complex molecular architectures.

α-Functionalization Reactions Adjacent to the Carbonyl Group

While direct α-functionalization of benzophenone (B1666685) derivatives can be challenging due to the absence of enolizable protons on the aromatic rings, reactions can be designed to functionalize the aryl rings themselves, influenced by the directing effects of the carbonyl group. The ketone acts as a deactivating group and a meta-director in electrophilic aromatic substitution reactions. However, given the presence of other functional groups, the regioselectivity of such reactions would be complex.

Chemical Transformations Involving the Bromophenyl Substituent

The bromine atom on the phenyl ring is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Further Suzuki-Miyaura, Sonogashira, Heck)

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This allows for the formation of a new carbon-carbon bond, replacing the bromine atom with an aryl, vinyl, or alkyl group. libretexts.org For instance, reacting (4-Bromophenyl)-(2,3-difluorophenyl)methanone with phenylboronic acid would yield (2,3-difluorophenyl)(biphenyl-4-yl)methanone. A variety of palladium catalysts, including those supported on nanoparticles, have been developed for these transformations, sometimes allowing for the reaction to be conducted in environmentally benign solvents like water. mdpi.comugr.esikm.org.my

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This method is highly effective for the synthesis of arylalkynes. The reaction of (4-Bromophenyl)-(2,3-difluorophenyl)methanone with an alkyne like phenylacetylene would produce (2,3-difluorophenyl)(4-(phenylethynyl)phenyl)methanone. Modern protocols have been developed to perform this reaction under copper-free conditions to avoid the formation of alkyne homocoupling byproducts. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmychemblog.comlibretexts.org For example, reacting (4-Bromophenyl)-(2,3-difluorophenyl)methanone with styrene could yield (E)-(2,3-difluorophenyl)(4-styrylphenyl)methanone. A wide range of palladium catalysts and reaction conditions have been developed to optimize this reaction for various substrates. beilstein-journals.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | Biaryl ketone |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | Arylalkynyl ketone |

| Heck | Alkene | Pd catalyst, base | Arylalkenyl ketone |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com For SNAr to occur, the aromatic ring must be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.compressbooks.pub In the case of (4-Bromophenyl)-(2,3-difluorophenyl)methanone, the ketone group is an electron-withdrawing group. However, it is in the para position, which can facilitate SNAr reactions under certain conditions, though it is generally less activating than a nitro group. nih.gov The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubresearchgate.net

Reactivity of the Difluorophenyl Substituent

The two fluorine atoms on the other phenyl ring also influence the molecule's reactivity. Fluorine is the most electronegative element, and its presence on the aromatic ring has a significant impact on the electron density of the ring. The fluorine atoms are strongly electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution. However, they are weak directing groups in such reactions.

The presence of fluorine atoms can also influence the reactivity of the molecule in other ways. For instance, in the context of palladium-catalyzed cross-coupling reactions involving other parts of the molecule, the electronic nature of the difluorophenyl group can affect the reaction kinetics and yields. Furthermore, the C-F bond is generally strong and less prone to cleavage under typical cross-coupling conditions compared to C-Br or C-I bonds.

Influence of Fluorine Atoms on Aromatic Ring Reactivity and Electrophilic Substitution

The 2,3-difluorophenyl ring of (4-bromophenyl)-(2,3-difluorophenyl)methanone is significantly deactivated towards electrophilic aromatic substitution. This reduced reactivity stems from the cumulative electron-withdrawing inductive effects of the two fluorine atoms and the carbonyl group. Fluorine, being highly electronegative, pulls electron density from the aromatic ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. The carbonyl group further deactivates the ring through both inductive and resonance effects, directing incoming electrophiles to the meta position.

In the context of the 2,3-difluoro substitution pattern, the directing effects of the substituents are in opposition. The fluorine atoms are ortho, para-directors, while the benzoyl group is a meta-director. Considering the positions on the 2,3-difluorophenyl ring:

Position 4: Para to the fluorine at C2 and meta to the fluorine at C3.

Position 5: Meta to the fluorine at C2 and meta to the fluorine at C3. This position is also meta to the carbonyl group.

Position 6: Ortho to the fluorine at C2.

Due to the strong deactivating nature of the benzoyl group, electrophilic substitution, if it occurs, would be expected to favor the position meta to the carbonyl, which is position 5. However, the combined deactivation from both the fluorine atoms and the carbonyl group makes such reactions challenging, often requiring harsh conditions. The fluorine atoms, while technically ortho, para-directing, are also deactivating, which further tempers the ring's reactivity. pearson.comlibretexts.org

Potential for Nucleophilic Attack or Addition Reactions on the Fluorinated Ring

The electron-deficient nature of the 2,3-difluorophenyl ring, a consequence of the electron-withdrawing fluorine atoms and the benzoyl group, makes it a candidate for nucleophilic aromatic substitution (SNA_r). In such reactions, a nucleophile attacks the aromatic ring, displacing one of the fluorine atoms. Generally, in S_NAr reactions involving polyfluorinated arenes, the position para to the activating group is the most susceptible to attack. In this molecule, the benzoyl group acts as a strong activating group for nucleophilic substitution.

The fluorine at the 2-position is ortho to the activating carbonyl group, while the fluorine at the 3-position is meta. Nucleophilic attack is therefore more likely to occur at the carbon bearing the fluorine at the 2-position, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen of the carbonyl group through resonance. The fluorine atom is a good leaving group in S_NAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic. wikipedia.orgcsbsju.edu

Interhalogen Interactions and Their Influence on Molecular Reactivity

Interhalogen interactions, a type of halogen bonding, can occur between the bromine atom on the 4-bromophenyl ring and a fluorine atom on the 2,3-difluorophenyl ring, either intramolecularly or intermolecularly in the solid state. These interactions involve the electrostatic attraction between the electropositive region on one halogen atom (the σ-hole) and the electronegative region of another. While there is a lack of specific studies on (4-bromophenyl)-(2,3-difluorophenyl)methanone, the principles of halogen bonding suggest that such interactions could influence the molecule's conformation and crystal packing. These interactions are generally weaker than hydrogen bonds but can still play a role in directing the self-assembly of molecules in the solid state, which in turn can affect physical properties and, in some cases, reactivity in the solid phase. The strength of such an interaction would depend on the geometry of the molecule and the specific crystalline arrangement.

Derivatization Strategies for Expanding the Chemical Space of (4-Bromophenyl)-(2,3-difluorophenyl)methanone

The structure of (4-bromophenyl)-(2,3-difluorophenyl)methanone offers several avenues for derivatization, allowing for the exploration of a broader chemical space. These strategies primarily target the carbon-bromine bond on the 4-bromophenyl ring and the carbon-fluorine bonds on the 2,3-difluorophenyl ring.

One of the most powerful and versatile methods for derivatizing the 4-bromophenyl moiety is through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a common handle for such transformations.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. This is a widely used method for the synthesis of biaryl compounds. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comresearchgate.netugr.estcichemicals.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine. This is a powerful tool for the synthesis of a wide variety of aniline (B41778) derivatives. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.orgresearchgate.netrug.nl

The 2,3-difluorophenyl ring can be derivatized through nucleophilic aromatic substitution (SNA_r), as discussed in section 3.3.2. By reacting (4-bromophenyl)-(2,3-difluorophenyl)methanone with various nucleophiles, one or both of the fluorine atoms can be displaced. Common nucleophiles for this type of transformation include alkoxides, thiolates, and amines. The regioselectivity of the substitution would likely favor the displacement of the fluorine atom at the 2-position due to the activating effect of the adjacent carbonyl group. wikipedia.orgnih.gov

Below is an interactive data table summarizing potential derivatization reactions for (4-bromophenyl)-(2,3-difluorophenyl)methanone.

| Reaction Type | Target Site | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | C-Br bond on the 4-bromophenyl ring | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃, K₂CO₃) | Biaryl methanones |

| Buchwald-Hartwig Amination | C-Br bond on the 4-bromophenyl ring | Primary or secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), base (e.g., NaOtBu, Cs₂CO₃) | N-Aryl diaryl methanones |

| Nucleophilic Aromatic Substitution | C-F bonds on the 2,3-difluorophenyl ring | Nucleophile (e.g., R-OH, R-SH, R₂NH), base (e.g., K₂CO₃, NaH) | Substituted (4-bromophenyl)(fluorophenyl)methanones |

These derivatization strategies provide a robust toolkit for the synthesis of a diverse library of compounds based on the (4-bromophenyl)-(2,3-difluorophenyl)methanone scaffold, enabling the fine-tuning of its chemical and physical properties for various applications, including medicinal chemistry and materials science.

Advanced Spectroscopic Characterization Methodologies for Elucidating the Structure and Dynamics of 4 Bromophenyl 2,3 Difluorophenyl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise structure of (4-Bromophenyl)-(2,3-difluorophenyl)methanone in solution. By probing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and spatial relationships of the hydrogen atoms within the molecule. The spectrum is expected to show two distinct sets of signals corresponding to the two aromatic rings.

The 4-bromophenyl ring presents a characteristic AA'BB' system due to the magnetic symmetry of the para-substituted ring. Protons H-2' and H-6' (ortho to the carbonyl) are deshielded relative to protons H-3' and H-5' (meta to the carbonyl). This results in two doublets, each integrating to two protons.

The 2,3-difluorophenyl ring displays a more complex pattern due to spin-spin coupling between the three adjacent protons and with the fluorine nuclei. The signals for H-4, H-5, and H-6 will appear as complex multiplets. The proton H-6, being ortho to the carbonyl group, is expected to be the most deshielded of this system.

Table 1: Predicted ¹H NMR Spectral Data for (4-Bromophenyl)-(2,3-difluorophenyl)methanone (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.70 | d | 2H | H-2', H-6' |

| ~7.65 | d | 2H | H-3', H-5' |

| ~7.50 | m | 1H | H-6 |

| ~7.35 | m | 1H | H-4 |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon skeleton. Proton-decoupled ¹³C NMR of the title compound is expected to show 13 distinct signals, one for each carbon atom, as the symmetry of the 4-bromophenyl ring is broken by the twisted conformation relative to the 2,3-difluorophenyl ring.

The carbonyl carbon (C=O) typically appears as the most downfield signal, generally in the range of 190-195 ppm for benzophenones. The carbons directly bonded to the electronegative fluorine atoms (C-2 and C-3) will show large one-bond carbon-fluorine coupling constants (¹JCF). Other carbons in the fluorinated ring will also exhibit smaller two- and three-bond couplings (²JCF, ³JCF). The carbon attached to the bromine atom (C-4') will have a chemical shift influenced by the heavy atom effect.

Table 2: Predicted ¹³C NMR Spectral Data and Assignments for (4-Bromophenyl)-(2,3-difluorophenyl)methanone (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Key Couplings |

|---|---|---|

| ~192.5 | C=O | - |

| ~152.0 | C-2 | ¹JCF, ²JCF |

| ~149.5 | C-3 | ¹JCF, ²JCF |

| ~138.8 | C-1 | - |

| ~135.5 | C-1' | - |

| ~132.0 | C-3', C-5' | - |

| ~131.5 | C-2', C-6' | - |

| ~129.0 | C-4' | - |

| ~128.5 | C-6 | ³JCF |

| ~125.0 | C-5 | ²JCF, ³JCF |

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. For (4-Bromophenyl)-(2,3-difluorophenyl)methanone, two distinct signals are expected for the non-equivalent F-2 and F-3 nuclei. These signals will appear as doublets of multiplets due to ortho coupling to each other (³JFF) and coupling to the vicinal aromatic protons (³JHF and ⁴JHF). The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for confirming the substitution pattern of the fluorinated ring.

Table 3: Predicted ¹⁹F NMR Spectral Data for (4-Bromophenyl)-(2,3-difluorophenyl)methanone

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Key Couplings |

|---|---|---|---|

| ~ -135 | dm | F-2 | ³JFF, ³JHF |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. It would show correlations between adjacent protons, for example, between H-4, H-5, and H-6 on the difluorophenyl ring, and between H-2'/H-6' and H-3'/H-5' on the bromophenyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). It is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range (typically 2- and 3-bond) ¹H-¹³C correlations. This is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. For instance, correlations from H-2'/H-6' and H-6 to the carbonyl carbon (C=O) would definitively link both aromatic rings to the ketone functionality.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in the molecule.

The analysis of the vibrational spectra allows for the identification of the characteristic functional groups in (4-Bromophenyl)-(2,3-difluorophenyl)methanone. nist.gov

Carbonyl (C=O) Stretch: The most intense and characteristic absorption in the IR spectrum is the carbonyl stretching vibration. For diaryl ketones, this band typically appears in the region of 1670-1650 cm⁻¹. The presence of electron-withdrawing fluorine atoms is expected to shift this frequency to the higher end of the range.

Carbon-Fluorine (C-F) Stretches: The C-F stretching vibrations give rise to strong absorptions in the IR spectrum, typically in the 1300-1100 cm⁻¹ region. The presence of two C-F bonds on the aromatic ring will likely result in multiple strong bands in this area.

Carbon-Bromine (C-Br) Stretch: The C-Br stretching vibration occurs at lower frequencies and is found in the fingerprint region, typically between 650 and 500 cm⁻¹.

Aromatic Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations produce a series of bands in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary data, often showing stronger signals for the symmetric vibrations of the aromatic rings and being particularly useful for identifying skeletal vibrations.

Table 4: Principal Vibrational Band Assignments for (4-Bromophenyl)-(2,3-difluorophenyl)methanone

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| ~1665 | Strong | C=O Stretch (Carbonyl) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1280-1150 | Strong | C-F Stretch |

| ~1070 | Medium | Ring Breathing (Bromophenyl) |

| ~840 | Strong | C-H Out-of-plane Bend (para-subst.) |

Analysis of Vibrational Modes for Conformational Insights

The conformation of benzophenones is largely defined by the dihedral angles between the phenyl rings and the plane of the carbonyl group. Due to steric hindrance between the ortho-hydrogens (and in this case, an ortho-fluorine), the rings are typically twisted out of the plane, which affects the degree of π-conjugation. This twisting is a key conformational feature that can be inferred from vibrational data.

The most diagnostic vibrational mode is the carbonyl (C=O) stretching frequency, ν(C=O). For a fully conjugated system, this band appears at a lower wavenumber. As the phenyl rings twist out of planarity, conjugation is reduced, and the ν(C=O) shifts to a higher frequency, closer to that of an aliphatic ketone. For (4-Bromophenyl)-(2,3-difluorophenyl)methanone, this peak is expected in the range of 1660-1680 cm⁻¹.

Other significant vibrational modes include the C-F stretching vibrations of the difluorophenyl ring, typically found in the 1100-1300 cm⁻¹ region, and the C-Br stretch of the bromophenyl ring, which appears at lower frequencies, usually between 500-600 cm⁻¹. The precise positions of these bands, along with the complex fingerprint of aromatic C=C and C-H vibrations, can be correlated with theoretical calculations (e.g., Density Functional Theory, DFT) to establish a stable ground-state conformation and understand the molecule's dynamic behavior.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Structural Information Provided |

|---|---|---|

| C=O Stretch | 1660 - 1680 | Indicates the degree of conjugation, sensitive to ring twisting. |

| Aromatic C=C Stretch | 1450 - 1600 | Confirms the presence of the phenyl rings. |

| C-F Stretch | 1100 - 1300 | Characteristic of the difluorophenyl group. |

| C-Br Stretch | 500 - 600 | Characteristic of the bromophenyl group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental formula. The molecular formula for (4-Bromophenyl)-(2,3-difluorophenyl)methanone is C₁₃H₇BrF₂O. Using the precise masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O), the theoretical monoisotopic mass can be calculated.

An experimental HRMS measurement that matches this theoretical value within a narrow tolerance (typically <5 ppm) serves as definitive confirmation of the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₇BrF₂O |

| Nominal Mass | 296 amu |

| Theoretical Monoisotopic Mass (M) | 295.9652 u |

| Theoretical [M+H]⁺ Ion Mass | 296.9730 u |

In addition to providing the molecular weight, mass spectrometry (particularly with electron ionization, EI) induces fragmentation of the molecule. The resulting pattern of fragment ions is a molecular fingerprint that can be used to confirm the compound's structure. For diaryl ketones, the most characteristic fragmentation pathway is α-cleavage at the bonds adjacent to the carbonyl group.

For (4-Bromophenyl)-(2,3-difluorophenyl)methanone, two primary α-cleavage events are expected:

Cleavage of the bond between the carbonyl carbon and the bromophenyl ring, leading to the formation of a bromobenzoyl cation ([C₆H₄BrCO]⁺) and a difluorophenyl radical.

Cleavage of the bond between the carbonyl carbon and the difluorophenyl ring, resulting in a difluorobenzoyl cation ([C₆H₃F₂CO]⁺) and a bromophenyl radical.

Subsequent loss of the neutral carbon monoxide (CO) molecule from the acylium ions is also a common fragmentation step. The presence of bromine is readily identified by its characteristic isotopic signature, with ⁷⁹Br and ⁸¹Br existing in a nearly 1:1 natural abundance, leading to pairs of peaks (M and M+2) for all bromine-containing fragments.

| Fragment Ion Structure | m/z (for ⁷⁹Br/⁸¹Br) | Origin |

|---|---|---|

| [C₁₃H₇BrF₂O]⁺ (Molecular Ion) | 296 / 298 | Parent Molecule |

| [C₇H₄BrO]⁺ (Bromobenzoyl cation) | 183 / 185 | α-cleavage |

| [C₆H₄Br]⁺ (Bromophenyl cation) | 155 / 157 | Loss of CO from [C₇H₄BrO]⁺ |

| [C₇H₃F₂O]⁺ (Difluorobenzoyl cation) | 141 | α-cleavage |

| [C₆H₃F₂]⁺ (Difluorophenyl cation) | 113 | Loss of CO from [C₇H₃F₂O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In benzophenone (B1666685) derivatives, two main types of electronic transitions are observed.

n→π* Transition: This is a lower-energy, and thus longer-wavelength, transition involving the promotion of a non-bonding electron (n) from the carbonyl oxygen to an anti-bonding π* orbital of the carbonyl group. This transition is formally forbidden by symmetry rules, resulting in a weak absorption band (low molar absorptivity, ε).

π→π* Transition: This is a higher-energy, shorter-wavelength transition where an electron from a bonding π orbital (delocalized across the aromatic rings and carbonyl group) is excited to an anti-bonding π* orbital. This transition is symmetry-allowed and results in a very strong absorption band (high molar absorptivity, ε).

The presence of substituents on the phenyl rings alters the energy of the molecular orbitals and thus the wavelengths of these transitions. The bromine atom and fluorine atoms act as auxochromes, typically causing a bathochromic shift (a shift to longer wavelengths) of the π→π* band compared to unsubstituted benzophenone due to the extension of the conjugated system by the lone pairs on the halogens.

| Transition Type | Expected Wavelength (λₘₐₓ) Range | Characteristics |

|---|---|---|

| π → π | 250 - 280 nm | High intensity (large ε), allowed transition. |

| n → π | 330 - 360 nm | Low intensity (small ε), forbidden transition. |

Single Crystal X-ray Diffraction (XRD) for Precise Molecular Geometry

The most definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction (XRD). This technique provides precise atomic coordinates, from which all other geometric parameters, such as bond lengths, bond angles, and dihedral angles, can be calculated with very high precision.

An XRD analysis of (4-Bromophenyl)-(2,3-difluorophenyl)methanone would provide the exact solid-state conformation of the molecule. Key structural parameters that would be determined include:

Bond Lengths: The C=O double bond of the ketone, the C-C bonds within the aromatic rings, the C-C bonds connecting the rings to the carbonyl carbon, and the C-F and C-Br bond lengths would all be precisely measured. The C=O bond length is typically around 1.22 Å.

Bond Angles: The angles around the central sp²-hybridized carbonyl carbon (e.g., C(ar)-C(O)-C(ar')) are expected to be close to 120°. Any deviation could indicate steric strain.

Dihedral Angles: The most crucial conformational information from XRD is the set of dihedral (torsion) angles. These angles describe the twist of the two phenyl rings relative to the plane of the carbonyl group. In substituted benzophenones, the rings are not coplanar with the C=O group due to steric hindrance. bath.ac.uk The analysis would quantify these twists, for example, the C(ar)-C(ar)-C(O)-C(ar) dihedral angle, providing a definitive measure of the molecule's non-planarity in the crystal lattice.

| Structural Parameter | Expected Value / Information Obtained |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C(ar)-Br Bond Length | ~1.90 Å |

| C(ar)-F Bond Length | ~1.35 Å |

| C(ar)-C(O)-C(ar) Bond Angle | ~120° |

| Dihedral Angle (Ring 1 vs Carbonyl) | Quantifies the degree of twist (e.g., 20-40°) |

| Dihedral Angle (Ring 2 vs Carbonyl) | Quantifies the degree of twist (e.g., 20-40°) |

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding, π-π Stacking)

The molecular architecture of (4-Bromophenyl)-(2,3-difluorophenyl)methanone, featuring halogen atoms (bromine and fluorine) and two aromatic rings, allows for a variety of non-covalent intermolecular interactions. These interactions are crucial in dictating the compound's solid-state packing and physical properties. While direct studies on this specific methanone (B1245722) are not extensively detailed in the public domain, analysis of structurally similar compounds provides significant insight into the expected interactions.

Halogen Bonding: The presence of a bromine atom on one phenyl ring and two fluorine atoms on the other suggests the potential for halogen bonding. Halogen bonding is a highly directional interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a Lewis base. In the crystal lattice, the bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the carbonyl group or the fluorine atoms on an adjacent molecule. Theoretical studies and crystal structure analyses of other halogenated organic compounds have demonstrated the significance of these interactions in crystal engineering and molecular recognition. nih.gov For instance, interactions of the type C-Br···O and C-Br···F could be anticipated.

Hydrogen Bonding: Although (4-Bromophenyl)-(2,3-difluorophenyl)methanone lacks classical hydrogen bond donors like -OH or -NH groups, weak C-H···O and C-H···F hydrogen bonds are expected to play a role in its crystal packing. The aromatic C-H groups can act as weak donors, interacting with the carbonyl oxygen or the fluorine atoms of neighboring molecules. Studies on similar aromatic ketones have confirmed the presence of such weak hydrogen bonds, which collectively contribute to the stability of the crystal structure. nih.govnih.govnih.gov

π-π Stacking: The two phenyl rings in the molecule facilitate π-π stacking interactions. These interactions can occur in either a face-to-face or an offset (face-to-sheared) arrangement. The electron-withdrawing nature of the halogen and carbonyl substituents influences the electron density of the aromatic rings, which can favor offset stacking to minimize electrostatic repulsion. The interplay of π-π stacking with other intermolecular forces like halogen and hydrogen bonding creates a complex and robust three-dimensional supramolecular architecture. nih.govresearchgate.netnih.gov Analysis of related bromophenyl compounds has shown that molecules can be connected via π-π stacking interactions to form layered structures. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. nih.govias.ac.in

Table 1: Potential Intermolecular Interactions in (4-Bromophenyl)-(2,3-difluorophenyl)methanone

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bonding | C-Br | O=C, C-F | Influences crystal packing and molecular orientation. |

| Hydrogen Bonding | Aromatic C-H | O=C, C-F | Contributes to the stability of the supramolecular structure. |

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the purification and purity assessment of synthesized chemical compounds like (4-Bromophenyl)-(2,3-difluorophenyl)methanone. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. For a non-volatile compound like (4-Bromophenyl)-(2,3-difluorophenyl)methanone, Reverse-Phase HPLC (RP-HPLC) is typically the method of choice.

A typical RP-HPLC method would involve:

Column: A C18 or C8 stationary phase, which is non-polar.

Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good separation of impurities with different polarities.

Detector: A UV detector is suitable, as the aromatic rings and carbonyl group of the compound will absorb UV light. The detection wavelength would be set at the λmax of the compound for maximum sensitivity.

Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial for quality control, establishing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). iosrjournals.orgresearchgate.net For related bromophenyl compounds, HPLC methods have been developed to quantify impurities at parts-per-million (ppm) levels. iosrjournals.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for volatile and thermally stable compounds. Given the methanone structure, (4-Bromophenyl)-(2,3-difluorophenyl)methanone is expected to have sufficient volatility and thermal stability for GC-MS analysis, which would provide information on both the purity and the molecular weight of the compound and its impurities.

A standard GC-MS analysis would entail:

Injection: The sample, dissolved in a volatile solvent, is injected into a heated inlet where it is vaporized.

Separation: Separation occurs in a capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) as a function of the analytes' boiling points and interactions with the stationary phase.

Detection: The separated components are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio, providing a unique mass spectrum for each component that aids in its identification.

Table 2: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC | GC-MS |

|---|---|---|

| Stationary Phase | C18 or C8 silica | Polysiloxane-based (e.g., 5% Phenyl) |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water | Inert gas (e.g., Helium, Nitrogen) |

| Detection Method | UV-Vis Absorbance | Mass Spectrometry (MS) |

| Primary Application | Quantitative purity assessment, separation | Qualitative and quantitative analysis, impurity identification |

Computational and Theoretical Investigations of 4 Bromophenyl 2,3 Difluorophenyl Methanone

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within the framework of DFT, the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more tractable than traditional ab initio methods that deal with the complex many-electron wavefunction. DFT studies on benzophenone (B1666685) derivatives have proven to be reliable for predicting their geometries and electronic properties. scialert.netresearchgate.net

Geometric and Electronic Structure Optimization and Analysis

The first step in a computational study is typically the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For (4-Bromophenyl)-(2,3-difluorophenyl)methanone, this optimization would be performed using a functional, such as B3LYP, combined with a suitable basis set, for instance, 6-311++G(d,p). The optimization provides key geometric parameters like bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is also elucidated through these calculations. The presence of electronegative fluorine and bromine atoms, along with the carbonyl group, significantly influences the electron distribution across the molecule. The difluorinated phenyl ring and the brominated phenyl ring are twisted out of the plane of the carbonyl group to varying degrees, which affects the π-conjugation throughout the molecule. chemrxiv.org

Table 1: Predicted Geometric Parameters for (4-Bromophenyl)-(2,3-difluorophenyl)methanone

| Parameter | Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-Br Bond Length | ~1.91 Å |

| C-F Bond Lengths | ~1.35 Å |

| Dihedral Angle (Br-Ph-C=O) | ~25-30° |

| Dihedral Angle (F2-Ph-C=O) | ~35-45° |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap and Orbital Distributions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. longdom.org

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. schrodinger.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. longdom.org For benzophenone derivatives, the main electronic transitions in the UV-Vis range are often of a π→π* character, with the HOMO→LUMO transition being a major contributor. researchgate.netscribd.com

The distribution of the HOMO and LUMO across the molecule is also informative. In (4-Bromophenyl)-(2,3-difluorophenyl)methanone, the HOMO is expected to be localized primarily on the bromophenyl ring due to the electron-donating nature of the bromine atom's lone pairs, while the LUMO is anticipated to be concentrated around the carbonyl group and the difluorophenyl ring, which are more electron-withdrawing.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

Reactivity Descriptors (e.g., Chemical Potential, Global Hardness, Electrophilicity Index)

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of (4-Bromophenyl)-(2,3-difluorophenyl)methanone. These descriptors are derived from conceptual DFT and provide a quantitative measure of various aspects of reactivity.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): This parameter quantifies the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger value of global hardness implies greater stability and lower reactivity.

Electrophilicity Index (ω): This index measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 3: Predicted Global Reactivity Descriptors

| Descriptor | Predicted Value |

|---|---|

| Chemical Potential (μ) | ~ -4.15 eV |

| Global Hardness (η) | ~ 2.35 eV |

| Electrophilicity Index (ω) | ~ 3.67 eV |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is mapped onto a constant electron density surface, with different colors indicating different electrostatic potential values. Red regions represent areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For (4-Bromophenyl)-(2,3-difluorophenyl)methanone, the MEP surface would show a significant negative potential (red) around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. The regions around the fluorine atoms would also exhibit negative potential. Conversely, the hydrogen atoms of the phenyl rings and the area around the bromine atom (σ-hole) would show positive potential (blue), making them susceptible to nucleophilic interactions. researchgate.netdtic.mil The MEP surface is a valuable tool for predicting the sites of intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer and delocalization effects. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Prediction and Analysis of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, are widely used to predict and analyze the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.

By calculating the vibrational frequencies, one can predict the IR and Raman spectra of (4-Bromophenyl)-(2,3-difluorophenyl)methanone. The calculated spectrum can then be compared with experimental data to confirm the molecular structure. The characteristic vibrational modes, such as the C=O stretch, C-Br stretch, C-F stretches, and various aromatic ring vibrations, can be assigned based on the computational results.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted chemical shifts provide a theoretical basis for assigning the signals in the experimental NMR spectra, which is crucial for confirming the connectivity of atoms in the molecule.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Calculations (GIAO method)

The computational prediction of Nuclear Magnetic Resonance (NMR) spectra serves as a potent instrument for the elucidation of molecular structures. A prominent quantum chemical technique for the calculation of NMR shielding tensors, from which chemical shifts are derived, is the Gauge-Including Atomic Orbital (GIAO) method. This approach effectively circumvents the issue of gauge-dependence in the magnetic shielding tensor, yielding results that frequently show strong concordance with experimental data.

For a molecule such as (4-Bromophenyl)-(2,3-difluorophenyl)methanone, the GIAO method, typically integrated with Density Functional Theory (DFT) (for instance, utilizing the B3LYP functional with a 6-311++G(d,p) basis set), would be employed to forecast the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The computational workflow commences with the optimization of the molecular geometry, followed by the NMR shielding calculations. The resulting isotropic shielding values are subsequently converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and an appropriate fluorine standard for ¹⁹F.

While specific calculated data for (4-Bromophenyl)-(2,3-difluorophenyl)methanone are not extensively documented in the reviewed literature, investigations into analogous halogenated aromatic compounds have underscored the efficacy of the GIAO method in the accurate prediction of chemical shifts. The anticipated spectra would feature distinct signals corresponding to the protons and carbons of the 4-bromophenyl and 2,3-difluorophenyl moieties. The precise positions of these signals would be modulated by the electron-withdrawing influences of the halogen atoms and the carbonyl group. The ¹⁹F NMR spectrum, in particular, would be of significant diagnostic value, with the chemical shifts and coupling constants of the two fluorine atoms furnishing critical information regarding the electronic milieu of the difluorinated ring.

Vibrational Frequencies and Potential Energy Distribution (PED) Analysis (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, generates a unique molecular fingerprint based on the vibrational modes of a compound. Computational chemistry, especially DFT, is widely utilized to compute these vibrational frequencies. This process entails optimizing the molecular geometry to a stable energy minimum on the potential energy surface, followed by the calculation of the second derivatives of energy with respect to atomic coordinates.

In the case of (4-Bromophenyl)-(2,3-difluorophenyl)methanone, a DFT calculation would produce a set of harmonic vibrational frequencies. These frequencies are often systematically overestimated compared to experimental values, a discrepancy attributed to the neglect of anharmonicity and the use of finite basis sets. Consequently, they are typically scaled using an empirical factor to enhance their agreement with experimental observations.

A pivotal component of this analysis is the Potential Energy Distribution (PED), which assigns the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, and torsional modes of various functional groups. For (4-Bromophenyl)-(2,3-difluorophenyl)methanone, PED analysis would facilitate the detailed assignment of vibrations, including the C=O stretch of the ketone, C-Br stretching, C-F stretching, and the diverse vibrational modes of the two aromatic rings. For example, the C=O stretching frequency is anticipated to manifest as a strong absorption band in the IR spectrum, typically within the 1650-1700 cm⁻¹ range, while the C-F and C-Br stretching vibrations would be observed at lower frequencies.

Although a specific PED analysis for (4-Bromophenyl)-(2,3-difluorophenyl)methanone has not been identified, studies on other substituted benzophenones have demonstrated the indispensability of this method for the precise assignment of their intricate vibrational spectra.

Time-Dependent DFT (TD-DFT) for UV-Vis Absorption Spectra and Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a cornerstone method for the computational prediction of electronic absorption (UV-Vis) spectra. It enables the calculation of vertical excitation energies and oscillator strengths, which correlate with the positions and intensities of absorption bands in the UV-Vis spectrum.

For (4-Bromophenyl)-(2,3-difluorophenyl)methanone, TD-DFT calculations would be carried out on the optimized ground-state geometry. These computations would yield information about the electronic transitions, including the characteristic n → π* and π → π* transitions. The carbonyl group in the benzophenone framework is known to give rise to a weak n → π* transition at longer wavelengths and a more intense π → π* transition at shorter wavelengths. The presence of bromine and fluorine substituents is expected to induce shifts (either bathochromic or hypsochromic) in these absorption bands due to their electronic influence on the molecular orbitals.

Furthermore, these calculations would provide a deeper understanding of the nature of the excited states, including the redistribution of electron density upon photoexcitation. This is crucial for elucidating the photophysical and photochemical behavior of the molecule. For instance, the character of the lowest excited state, such as its localization on one of the aromatic rings or the presence of intramolecular charge transfer, can be ascertained.

Theoretical Studies on Non-Linear Optical (NLO) Properties

Materials exhibiting non-linear optical (NLO) properties are of substantial interest for their potential applications in photonics and optoelectronics. Computational modeling is a key enabler in the rational design and screening of molecules with significant NLO activity.

Hyperpolarizability (β) Calculations and Structure-NLO Property Relationships

The first hyperpolarizability (β) is a quantitative measure of the second-order NLO response of a molecule. Elevated β values are a desirable attribute for applications such as second-harmonic generation. DFT calculations are a standard approach for predicting the components of the β tensor.

In (4-Bromophenyl)-(2,3-difluorophenyl)methanone, the NLO properties are anticipated to be influenced by the electron-withdrawing nature of the bromine and fluorine atoms in conjunction with the carbonyl group. This arrangement can facilitate intramolecular charge transfer, a critical factor for enhancing β. A comprehensive computational investigation of 185 benzophenone derivatives explored the impact of various substituents, including -F, -Cl, and -Br, on the first hyperpolarizability. researchgate.net The findings from such extensive studies can be extrapolated to infer the NLO characteristics of (4-Bromophenyl)-(2,3-difluorophenyl)methanone. In general, the combination of electron-donating and electron-accepting groups linked by a π-conjugated system tends to amplify the NLO response. In the target molecule, the halogen atoms act as electron-withdrawing groups, which can establish a "push-pull" system with the electron-rich phenyl rings, albeit with a less pronounced effect compared to strong donor groups.

Although a specific calculated β value for (4-Bromophenyl)-(2,3-difluorophenyl)methanone is not documented, a theoretical study on 4-fluoro-4'-hydroxybenzophenone (B1295144) using DFT with the B3LYP functional and 6-311++G(d,p) basis set yielded a first hyperpolarizability of 7.226×10⁻³⁰ e.s.u. scispace.com This value is notably higher than that of the reference compound urea, suggesting that halogenated benzophenones can exhibit significant NLO properties.

Electronic Polarization and Charge Separation Mechanisms

The NLO response of a molecule is intrinsically linked to its polarizability in the presence of an external electric field. The hyperpolarizability quantifies the non-linear variation of the dipole moment in response to this field, which is related to the facility of charge separation within the molecule.

Computational analyses can illuminate the mechanisms of electronic polarization and charge separation through the examination of molecular orbitals and the modulation of electron density upon excitation or under the influence of an electric field. Molecules with pronounced NLO activity often exhibit a substantial difference between their ground and excited-state dipole moments, indicative of significant charge redistribution upon excitation. For (4-Bromophenyl)-(2,3-difluorophenyl)methanone, an analysis of the frontier molecular orbitals (HOMO and LUMO) would disclose the degree of charge transfer character in its electronic transitions, a key determinant of its NLO activity.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides a robust framework for investigating the mechanisms of chemical reactions, enabling the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies. A plausible synthetic route for (4-Bromophenyl)-(2,3-difluorophenyl)methanone is the Friedel-Crafts acylation.

This reaction would entail the condensation of 2,3-difluorobenzoyl chloride with bromobenzene (B47551), or alternatively, 4-bromobenzoyl chloride with 1,2-difluorobenzene (B135520), catalyzed by a Lewis acid such as AlCl₃. Computational studies of the Friedel-Crafts acylation mechanism can clarify the role of the catalyst in activating the acylating agent, the formation of the acylium ion or its complex with the Lewis acid, and the subsequent electrophilic aromatic substitution. Such calculations would involve the localization of transition states for the pivotal steps of the reaction and the determination of the corresponding energy barriers, thereby providing a detailed understanding of the reaction kinetics and selectivity. Although a specific computational investigation into the synthesis of (4-Bromophenyl)-(2,3-difluorophenyl)methanone was not identified, the general mechanism of the Friedel-Crafts acylation has been extensively studied computationally for other systems, and these studies offer a solid theoretical foundation for understanding the synthesis of the title compound.

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like (4-Bromophenyl)-(2,3-difluorophenyl)methanone, MD simulations could provide significant insights into its conformational landscape. Such simulations would model the interactions between the atoms of the molecule and with a simulated solvent environment, allowing researchers to observe how the molecule folds, twists, and changes its shape.

The data generated from MD simulations would typically include trajectories of atomic positions, velocities, and energies. Analysis of these trajectories could yield important information, such as:

Potential Energy Surface: A map of the potential energy of the molecule as a function of its conformational degrees of freedom, highlighting the low-energy (and therefore more stable) conformations.

Dihedral Angle Distributions: Statistical analysis of the key dihedral angles over the course of the simulation, indicating the preferred rotational orientations of the phenyl rings.

Root Mean Square Deviation (RMSD): A measure of the average distance between the atoms of the molecule in different conformations, providing insight into the molecule's structural stability.

Radial Distribution Functions: Information on the structure of the solvent around the molecule, which can be important for understanding its solubility and interactions in different environments.

While specific data tables and detailed research findings for (4-Bromophenyl)-(2,3-difluorophenyl)methanone are not available, the general principles of MD simulations suggest that this technique would be highly valuable for elucidating the conformational dynamics of this compound. Future computational studies in this area would be beneficial for a more complete understanding of its structure-property relationships.

Prospective Applications of 4 Bromophenyl 2,3 Difluorophenyl Methanone in Advanced Materials and Organic Synthesis

Strategic Building Block in the Synthesis of Complex Organic Architectures

The presence of multiple, orthogonally reactive sites makes (4-Bromophenyl)-(2,3-difluorophenyl)methanone a valuable building block in synthetic organic chemistry. Chemists can exploit the differential reactivity of the aryl bromide, the carbonyl group, and the fluorinated ring to construct complex molecular frameworks in a controlled and predictable manner.

Precursor to Fluorinated and Brominated Compounds with Diverse Functionalities

The true synthetic power of (4-Bromophenyl)-(2,3-difluorophenyl)methanone lies in its capacity to serve as a scaffold for introducing both bromine and fluorine moieties into larger, more complex molecules. The bromine atom is a particularly useful functional group, as it is a well-established substrate for a wide array of palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, the bromo group can be readily replaced by various organic fragments using reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, linking the benzophenone (B1666685) core to other aryl or vinyl groups. mdpi.com

Stille Coupling: Reaction with organostannanes, offering another robust method for C-C bond formation. nih.gov

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating complex aniline (B41778) derivatives.

Cyanation: Introduction of a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides.

Simultaneously, the 2,3-difluorophenyl group remains intact during these transformations. This is significant because the incorporation of fluorine into organic molecules is a key strategy in medicinal chemistry and materials science to enhance properties like metabolic stability, binding affinity, and thermal resistance. nih.govku.edu Therefore, (4-Bromophenyl)-(2,3-difluorophenyl)methanone acts as a vehicle for carrying the synthetically valuable 2,3-difluorobenzoyl unit into a target molecule.

| Reaction Type | Reagent/Catalyst System | Product Functional Group | Significance |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ / Pd Catalyst | Biaryl | Construction of complex conjugated systems. mdpi.com |

| Buchwald-Hartwig Amination | R₂NH / Pd Catalyst | Arylamine | Synthesis of precursors for pharmaceuticals and materials. |

| Sonogashira Coupling | Terminal Alkyne / Pd/Cu Catalysts | Aryl Alkyne | Creation of linear, rigid molecular structures. |

| Phosphine (B1218219) Synthesis | 1. n-BuLi 2. ClPR₂ | Aryl Phosphine | Formation of ligands for catalysis. researchgate.net |

Intermediate in Multi-Component Reactions for Structural Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. The carbonyl group of (4-Bromophenyl)-(2,3-difluorophenyl)methanone can act as the electrophilic component in several named MCRs. By participating in such reactions, the entire difluorobenzoyl-bromophenyl framework can be incorporated into larger, often heterocyclic, structures. This approach allows for the creation of extensive libraries of complex molecules from simple starting materials, which is particularly useful in drug discovery and materials screening.

Role in the Development of Novel Organic Materials

The unique electronic and structural features of (4-Bromophenyl)-(2,3-difluorophenyl)methanone make it a promising candidate for the synthesis of advanced organic materials with tailored optical and physical properties.

Potential in the Design and Synthesis of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for modern technologies like telecommunications, optical computing, and laser applications. The performance of organic NLO materials is rooted in their molecular structure, typically requiring a conjugated π-electron system that is polarized by electron-donating (D) and electron-accepting (A) groups (a D-π-A architecture).

(4-Bromophenyl)-(2,3-difluorophenyl)methanone is an ideal precursor for such molecules. researchgate.net The diaryl ketone core provides the conjugated π-system. The 2,3-difluorophenyl ring, along with the carbonyl group, acts as a moderate electron acceptor. The key to unlocking its NLO potential lies in the synthetic versatility of the 4-bromophenyl ring. Using cross-coupling reactions, the bromine atom can be replaced with powerful electron-donating groups, such as amino (-NR₂) or alkoxy (-OR) groups. This transformation would create the desired D-π-A molecular structure, engineered to exhibit a strong NLO response. The ability to systematically vary the donor group allows for the fine-tuning of the material's optical properties. rsc.org

| Component | Role | Structural Feature in Derivative |

|---|---|---|

| Electron Donor (D) | Polarizes the molecule | -NR₂ or -OR group (installed via Suzuki or Buchwald-Hartwig reaction at the C-Br position) |

| π-Bridge | Facilitates charge transfer | The two phenyl rings and the carbonyl group of the core structure. |

| Electron Acceptor (A) | Polarizes the molecule | The electron-withdrawing 2,3-difluorophenyl ring and the carbonyl group. |

Contributions to Fluoropolymer and Specialty Chemical Synthesis

Fluorinated polymers are renowned for their exceptional thermal stability, chemical resistance, and unique surface properties. A prominent example is poly(ether ether ketone), or PEEK, a high-performance thermoplastic synthesized from 4,4'-difluorobenzophenone. wikipedia.orggoogle.com

By analogy, (4-Bromophenyl)-(2,3-difluorophenyl)methanone could serve as a precursor to novel fluorinated polymers. The 2,3-difluoro substitution pattern, being asymmetric, would likely disrupt the polymer's ability to crystallize, in contrast to the highly crystalline PEEK derived from the symmetric 4,4'-difluorobenzophenone. wright.edu This could lead to the development of amorphous or semi-crystalline fluoropolymers with enhanced solubility and potentially different mechanical properties, making them easier to process for applications in coatings, membranes, or advanced composites. Furthermore, the bromine atom could be carried through the polymerization process, providing a reactive site on the polymer backbone for subsequent modifications, such as grafting other polymer chains or attaching functional molecules.

Applications in Catalysis Research (e.g., Ligand Precursors, Substrates for Catalytic Transformations)

In the field of catalysis, (4-Bromophenyl)-(2,3-difluorophenyl)methanone has prospective applications both as a precursor to specialized ligands and as a model substrate for testing new chemical reactions.

The synthesis of phosphine ligands is a cornerstone of organometallic chemistry, as these ligands are crucial for controlling the reactivity and selectivity of metal catalysts. The aryl bromide functionality of (4-Bromophenyl)-(2,3-difluorophenyl)methanone can be converted into a phosphine group (-PR₂) through methods like C-P cross-coupling or via an organolithium intermediate. organic-chemistry.orgnih.gov A ligand synthesized from this molecule would possess a unique electronic profile due to the strongly electron-withdrawing 2,3-difluorophenyl group, which could impart novel properties to a metal catalyst, potentially leading to enhanced activity or selectivity in catalytic processes. researchgate.net

Conclusion and Future Research Trajectories

Summary of Key Academic Contributions and Insights on (4-Bromophenyl)-(2,3-difluorophenyl)methanone

Currently, the primary academic contribution of (4-Bromophenyl)-(2,3-difluorophenyl)methanone lies in its role as a sophisticated chemical intermediate. The molecule incorporates three key features that make it a valuable precursor in the synthesis of more complex chemical structures:

A Ketone Bridge: This functional group provides a reactive site for a variety of chemical transformations, including reduction to an alcohol, conversion to an alkene via Wittig-type reactions, or serving as a point for further functionalization.

A Brominated Phenyl Ring: The bromine atom is a versatile functional handle, particularly for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the straightforward introduction of a wide array of substituents.

A Difluorinated Phenyl Ring: The presence of two fluorine atoms on the second aromatic ring significantly alters the electronic properties of the molecule. Fluorine's high electronegativity can influence the reactivity of the ketone and provides a site for potential nucleophilic aromatic substitution reactions under specific conditions.

The combination of these features in a single molecule allows for orthogonal chemical modifications, making it a desirable building block for creating complex target molecules in fields like medicinal chemistry and materials science.

Identification of Current Challenges and Knowledge Gaps in its Chemistry

The most significant knowledge gap concerning (4-Bromophenyl)-(2,3-difluorophenyl)methanone is the lack of comprehensive studies on its synthesis, characterization, and reactivity. While general methods for the synthesis of diaryl ketones are well-established, such as Friedel-Crafts acylation, specific conditions and yields for this particular compound are not widely reported in academic literature.

Key challenges and unanswered questions include:

Optimized Synthesis: There is a need for a well-documented, high-yielding, and scalable synthesis protocol. Challenges in traditional methods may include regioselectivity and the potential for side reactions due to the presence of multiple halogen substituents.

Physicochemical Properties: A thorough characterization of its physical and chemical properties is currently absent from the literature. This includes detailed spectroscopic data, crystallographic information, and electronic properties, all of which are crucial for predicting its behavior in chemical reactions and its suitability for various applications.

Reactivity Profile: A systematic study of its reactivity has not been undertaken. Understanding how the interplay between the bromo- and difluoro-substituents affects the reactivity of the ketone and the aromatic rings is essential for its effective use as a synthetic intermediate.

Promising Avenues for Future Academic Exploration

The existing knowledge gaps present numerous opportunities for future academic research. A concerted effort to explore the chemistry of (4-Bromophenyl)-(2,3-difluorophenyl)methanone could yield valuable insights and novel applications.

Development of Novel and Sustainable Synthetic Methodologies

Future research should focus on developing modern, efficient, and environmentally friendly methods for the synthesis of (4-Bromophenyl)-(2,3-difluorophenyl)methanone. Promising approaches include:

Palladium-Catalyzed Carbonylative Coupling Reactions: These methods, such as carbonylative Suzuki or Stille couplings, could offer a more sustainable and functional group-tolerant alternative to traditional Friedel-Crafts reactions. researchgate.net

Green Chemistry Approaches: Investigating syntheses that utilize greener solvents, renewable starting materials, or energy-efficient methods like solar-induced reactions could significantly improve the environmental footprint of its production. researchgate.net

Advanced Spectroscopic and Computational Approaches for Deeper Understanding

A detailed understanding of the structural and electronic properties of (4-Bromophenyl)-(2,3-difluorophenyl)methanone is crucial. Future studies should employ:

Advanced NMR Spectroscopy: In-depth 1D and 2D NMR studies, including ¹⁹F NMR, will be invaluable for elucidating its solution-state structure and conformation.

Single-Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive information about its solid-state conformation, bond lengths, and angles, which is essential for understanding its physical properties and intermolecular interactions.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict its molecular orbitals, electrostatic potential, and spectroscopic properties, providing a theoretical framework to complement experimental findings.

Exploration of Undiscovered Reactivity Patterns

A systematic investigation into the reactivity of (4-Bromophenyl)-(2,3-difluorophenyl)methanone is a key area for future research. This could involve:

Selective Functionalization: Developing protocols for the selective reaction at the ketone, the C-Br bond, or the difluorinated ring would greatly enhance its utility as a synthetic building block.

Photochemical Reactions: The benzophenone (B1666685) core suggests that its photochemical properties could be of interest, potentially leading to applications in photochemistry and photopolymerization.

Derivatization and Library Synthesis: Using the compound as a scaffold, a diverse library of derivatives could be synthesized to explore structure-activity relationships in various contexts.

Innovative Applications in Emerging Materials Science Fields

The unique combination of bromine and fluorine atoms suggests that derivatives of (4-Bromophenyl)-(2,3-difluorophenyl)methanone could find applications in materials science. Potential areas of exploration include:

Flame Retardants: Brominated compounds are well-known for their flame-retardant properties, and incorporating this molecule into polymer backbones could enhance their fire resistance.

Organic Electronics: The electron-withdrawing nature of the difluorophenyl group could make its derivatives suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as n-type semiconductors in organic field-effect transistors (OFETs).

High-Performance Polymers: The rigidity and polarity imparted by the fluoro- and bromo-substituents could be exploited in the synthesis of polymers with high thermal stability, chemical resistance, and specific optical properties.

Q & A

Q. How do stereoelectronic effects of fluorine/bromine substituents influence reactivity?

- Methodology :

- Hammett Analysis : Correlate σₚ values of substituents (F: +0.06, Br: +0.26) with reaction rates (e.g., nucleophilic aromatic substitution).

- X-ray Photoelectron Spectroscopy (XPS) : Measure electron-withdrawing effects via binding energy shifts (e.g., Br 3d₅/₂ at ~70 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.